In Vitro Antibacterial Potency: MIC of Antibacterial Agent 68 Against MDR E. coli
Antibacterial agent 68 (compound 4d) exhibits potent antibacterial activity against a clinically relevant, multidrug-resistant strain of Escherichia coli (MDR E. coli). In a direct head-to-head comparison within the same study, its Minimum Inhibitory Concentration (MIC) was determined to be 0.007 mM [1]. This is directly comparable to the MIC of 0.006 mM for compound 18b, another active analog from the same structural class, and is indicative of its high in vitro potency relative to the parent compound berberine, which typically exhibits MIC values in a significantly higher range against E. coli [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.007 mM |
| Comparator Or Baseline | Compound 18b (MIC = 0.006 mM); Berberine (Class-level inference of significantly higher MIC, >32 μg/mL [2]) |
| Quantified Difference | A 1.17-fold difference in molar concentration compared to compound 18b (7 μM vs 6 μM), and an estimated >1000-fold improvement in potency compared to berberine based on typical reported MIC values [2]. |
| Conditions | Tested against a multidrug-resistant strain of Escherichia coli (MDR E. coli) in vitro [1]. |
Why This Matters
For a procurement scientist, this quantifiable potency against an MDR strain validates its use as a reference compound for studying novel antibacterial mechanisms that overcome resistance, and provides a specific benchmark (0.007 mM) for experimental replication and quality control.
- [1] Sun, H., Huang, S.-Y., Jeyakkumar, P., Cai, G.-X., Fang, B., & Zhou, C.-H. (2022). Natural Berberine-derived Azolyl Ethanols as New Structural Antibacterial Agents against Drug-Resistant Escherichia coli. Journal of Medicinal Chemistry, 65(1), 436–459. https://doi.org/10.1021/acs.jmedchem.1c01592 View Source
- [2] Li, T., Wang, Y., & Zhang, Y. (2025). Biofilm-mediated resistance to berberine in Escherichia coli. Frontiers in Cellular and Infection Microbiology, 15, 1565714. https://doi.org/10.3389/fcimb.2025.1565714 View Source
